6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound is a triazolothiadiazole derivative characterized by a fused bicyclic core structure with a 4-chlorophenyl group at position 6 and a phenyl group at position 2. Its molecular formula is $ \text{C}{16}\text{H}{12}\text{ClN}4\text{S} $, with a molar mass of 335.81 g/mol. The presence of the 4-chlorophenyl substituent enhances lipophilicity and electronic effects, which are critical for biological interactions. It is synthesized via cyclocondensation reactions involving triazole thiols and carboxylic acid derivatives under phosphoryl chloride (POCl$3$) catalysis .
Properties
Molecular Formula |
C15H11ClN4S |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11ClN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9,14,19H |
InChI Key |
SQYPMDLQSKIWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazoles with Aryl Aldehydes
A widely employed strategy involves the cyclocondensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (3 ) with aryl aldehydes in the presence of acid catalysts. Purohit et al. demonstrated that refluxing 3 with substituted benzaldehydes (4a–j ) in dry dimethylformamide (DMF) and p-toluenesulfonic acid (p-TsOH) yields 5,6-dihydrotriazolothiadiazoles . For the target compound, 4-chlorobenzaldehyde serves as the aryl aldehyde component.
Reaction Conditions :
-
Solvent : Dry DMF
-
Catalyst : p-TsOH (10 mol%)
-
Temperature : Reflux (~120°C)
-
Duration : 8–10 hours
The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclization to form the thiadiazine ring. The product is isolated by extraction with ethyl acetate and purified via recrystallization. This method achieves yields of 60–70%, with the 4-chlorophenyl derivative crystallizing as a white solid (m.p. 178–180°C) .
Key Advantages :
-
High regioselectivity due to electron-withdrawing chloro substituents.
-
Scalability under conventional heating.
Reaction with α-Halocarbonyl Compounds
Al-Etaibi et al. optimized the synthesis using α-halocarbonyl compounds, such as phenacyl bromides, to annulate the triazole and thiadiazine rings . The protocol involves treating 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide in the presence of sodium hydride (NaH).
Mechanistic Pathway :
-
Deprotonation of the thiol group by NaH.
-
Nucleophilic substitution at the α-carbon of phenacyl bromide.
-
Intramolecular cyclization to form the triazolothiadiazine core.
Optimized Parameters :
-
Molar Ratio : 1:1 (triazole derivative : phenacyl bromide)
-
Base : NaH (1.2 equivalents)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60°C, 4 hours
This method produces the target compound in 75% yield, with superior purity compared to acid-catalyzed routes . The use of NaH avoids side reactions associated with protic acids, enhancing reaction efficiency.
Multicomponent Reactions (MCRs)
Pavurala and Vedula pioneered a one-pot MCR approach combining 4-amino-3-mercaptotriazoles, α-halocarbonyl compounds, and hydrazine derivatives . For 6-(4-chlorophenyl)-3-phenyl-5,6-dihydrotriazolothiadiazole, the reactants include:
-
4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Phenacyl bromide
-
Phenylhydrazine
Procedure :
-
Dissolve the triazole derivative (1 mmol) and phenacyl bromide (1 mmol) in ethanol.
-
Add phenylhydrazine (1.2 mmol) and reflux for 6 hours.
-
Quench with ice-water, extract with dichloromethane, and purify via column chromatography.
Yield : 68%
Key Features :
-
Atom-economical with minimal byproducts.
-
Flexibility to introduce diverse substituents at the 3-position.
Ring Transformation of Oxadiazole-Thiones
Foroughifar et al. reported an alternative route involving ring transformation of 1,3,4-oxadiazole-2(3H)-thiones . Treating 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione with phenacyl bromide in acetonitrile generates an intermediate, which undergoes hydrazine-mediated cyclization to yield the target compound.
Reaction Steps :
-
Alkylation : Oxadiazole-thione + phenacyl bromide → S-alkylated intermediate.
-
Cyclization : Intermediate + hydrazine hydrate → triazolothiadiazine.
Conditions :
-
Solvent : Acetonitrile
-
Temperature : 80°C, 12 hours
-
Yield : 65%
This method is advantageous for substrates sensitive to acidic or basic conditions.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Acid-catalyzed cyclocondensation offers simplicity but lower yields due to competing side reactions.
-
NaH-mediated reactions provide higher efficiency but require anhydrous conditions.
-
MCRs balance yield and scalability, though purification remains challenging.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazole and thiadiazole moieties exhibit a range of biological activities:
Antimicrobial Activity
Several studies have demonstrated that derivatives of thiadiazoles possess potent antimicrobial properties. For instance:
- A study synthesized various thiadiazole derivatives and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated significant activity against strains such as Staphylococcus aureus and Escherichia coli .
Antitumoral Activity
The compound's structure suggests potential antitumoral properties. A related study on triazolo-thiadiazole derivatives found that subtle modifications in the phenyl groups could enhance their cytotoxic effects against cancer cell lines. The mechanism involved inhibition of tubulin polymerization, which is crucial for cancer cell division .
Antiviral Activity
Research has also highlighted the antiviral potential of similar compounds. For example, certain derivatives were shown to exhibit promising activity against coronaviruses and other viral infections by interfering with viral replication processes .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis through the disruption of mitochondrial membrane potential and activation of caspases . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Substituent Effects on Molecular Interactions
- Adamantane vs. Phenyl Substituents: Compound 1 (3-adamantan-1-yl-6-(2-chloro-6-fluorophenyl)) and 2 (3-phenyl-6-(2-chloro-6-fluorophenyl)) from and were analyzed for noncovalent interactions. The adamantane group in 1 induces stronger C–H···π and van der Waals interactions due to its bulky, rigid structure, while 2 (phenyl-substituted) exhibits more π–π stacking and weaker dispersive forces. These differences influence solubility and crystal packing .
Chlorine Position and Bioactivity
- 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives: Compounds with a 3-chlorophenyl group (e.g., 5a-j in ) demonstrated moderate antimicrobial activity (MIC: 8–64 µg/mL). Anti-inflammatory Activity: Derivatives like 3b (6-(2-chlorophenyl)) and 3c (6-(2,4-dichlorophenyl)) from showed reduced ulcerogenicity compared to naproxen. The target compound’s single 4-chlorophenyl group might balance efficacy and toxicity better than dihalogenated analogs .
Pharmacological Comparisons
Anticancer Activity
- Triazolothiadiazoles with Fluorophenyl/Naphthoxy Groups :
- CPNT (6-(4-chlorophenyl)-3-(naphthoxymethyl)) from increased mean survival time in mice by 60% at 50 mg/kg, comparable to cisplatin but with lower hepatotoxicity. The target compound’s phenyl group may reduce metabolic stability compared to naphthoxy derivatives but improve synthetic accessibility .
- Diphenylmethyl Derivatives :
Antimicrobial and Antifungal Activity
- Fluorine and Methoxy Substitutents: Microwave-synthesized analogs (e.g., 3a-j in ) with fluoro/methoxy groups showed MIC values of 4–32 µg/mL against S. aureus and E. coli.
Structural and Computational Insights
- Hirshfeld Surface Analysis :
- The target compound’s 4-chlorophenyl group contributes to 12–15% halogen bonding interactions, whereas adamantane derivatives () show 20–25% C–H···π interactions. This suggests divergent solid-state packing behaviors impacting formulation stability .
Biological Activity
The compound 6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound and its derivatives, with a focus on anticancer and antimicrobial effects.
Synthesis
The synthesis of 6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves cyclization reactions of suitable precursors. Recent studies have employed various synthetic routes to enhance yield and purity. For instance, one method involves the use of hydrazine derivatives and thioketones under controlled conditions to form the desired triazole-thiadiazole structure .
Anticancer Activity
Research has demonstrated that compounds within the triazolo-thiadiazole family exhibit significant anticancer properties. A notable study highlighted that derivatives of triazolo-thiadiazoles showed potent inhibitory effects on human hepatoma cells (HepG2) with IC50 values as low as 3 μM . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity of Triazolo-Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BPTT | HepG2 | 3 | Inhibition of PTP1B |
| Compound 20b | HepG2 | 4.37 | Targeting dihydrofolate reductase |
| Compound X | A-549 | 8.03 | Inhibition of DNA synthesis |
Antimicrobial Activity
In addition to anticancer effects, triazolo-thiadiazoles have been evaluated for antimicrobial properties. Studies have shown that these compounds possess significant antibacterial and antifungal activities against various pathogens. For instance, a derivative demonstrated effective activity against Staphylococcus aureus and Candida albicans, indicating potential for therapeutic applications in infectious diseases .
Table 2: Antimicrobial Activity of Selected Triazolo-Thiadiazole Derivatives
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 μg/mL |
| Compound B | Escherichia coli | 16 μg/mL |
| Compound C | Candida albicans | 8 μg/mL |
Case Study 1: Hepatoma Cell Inhibition
A study focused on the lead compound BPTT showed that it significantly inhibited cell invasion and reduced tumor volume in EAT mouse models. The findings suggest that targeting PTP1B may represent a viable strategy for developing novel anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various triazolo-thiadiazole derivatives against clinical isolates. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics, suggesting their potential as alternative treatments for resistant infections .
Q & A
Q. What are the common synthetic routes for synthesizing triazolo-thiadiazole derivatives like 6-(4-chlorophenyl)-3-phenyl-5,6-dihydro analogs?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, hydrazide intermediates (e.g., 4-amino-5-aryl-1,2,4-triazole-3-thiols) are reacted with carboxylic acids or esters in phosphoryl chloride (POCl₃) to form the triazolo-thiadiazole core . Key steps include:
- Step 1: Preparation of substituted hydrazides (e.g., 2-fluorobenzohydrazide) via reaction with carbon disulfide and potassium hydroxide .
- Step 2: Cyclization with hydrazine hydrate to form 4-amino-triazole-thiol intermediates.
- Step 3: Final cyclization with substituted phenoxyacetic acids or esters in POCl₃ to introduce the 6-(4-chlorophenyl) and 3-phenyl groups .
Critical Parameters:
Q. Which spectroscopic and crystallographic methods are used to characterize triazolo-thiadiazole derivatives?
Methodological Answer:
- 1H NMR and 13C NMR: Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and heterocyclic carbons (e.g., triazole C3 at ~150 ppm) .
- IR Spectroscopy: Identifies S–N (650–750 cm⁻¹) and C–Cl (550–600 cm⁻¹) stretches .
- X-ray Crystallography: Resolves intermolecular interactions (e.g., π-π stacking in 3-(2-fluorophenyl) analogs with bond lengths of 1.74–1.78 Å for C–S bonds) .
Data Interpretation Example:
A crystal structure of a similar compound (3-(2-fluorophenyl)-6-(phenoxymethyl)-triazolo-thiadiazole) revealed a dihedral angle of 85.3° between the triazole and thiadiazole rings, influencing bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazolo-thiadiazole derivatives?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reactivity .
- Catalyst Screening: POCl₃ is preferred over PCl₅ due to milder side reactions .
- Temperature Control: Lowering reaction temperature to 80–90°C during cyclization reduces decomposition .
Case Study:
A 15% yield increase was achieved for 3-(5-(4-methoxyphenyl)pyrazol-3-yl) derivatives by adjusting the molar ratio of hydrazine hydrate to 2:1 and extending reflux time to 8 hours .
Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?
Methodological Answer:
- Molecular Docking Refinement: Use multiple protein conformations (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to account for enzyme flexibility .
- MD Simulations: Run 100-ns trajectories to validate binding stability of 6-(4-chlorophenyl) analogs in COX-2 active sites .
- Experimental Validation: Compare inhibition assays (e.g., IC₅₀ values for COX-2 vs. COX-1) to identify selectivity outliers .
Example:
A triazolo-thiadiazole derivative predicted to inhibit COX-2 computationally showed no activity experimentally. MD simulations revealed unstable hydrogen bonding with Val523, prompting substituent redesign .
Q. How do substituents at the 3- and 6-positions influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl): Enhance COX-2 inhibition (IC₅₀ = 0.8 µM for 6-(2-chlorophenyl) vs. 12.3 µM for unsubstituted analogs) .
- Hydrophobic Moieties (e.g., methylfuryl): Improve antimicrobial activity (MIC = 4 µg/mL against S. aureus) by enhancing membrane penetration .
Structure-Activity Relationship (SAR) Table:
| Substituent at 6-Position | Substituent at 3-Position | Bioactivity (Target) | IC₅₀/MIC |
|---|---|---|---|
| 4-Chlorophenyl | Phenyl | COX-2 Inhibition | 1.2 µM |
| 2,6-Dichlorophenyl | 3-Methylpyrazolyl | Antifungal (14-α-demethylase) | 0.5 µM |
| Phenoxymethyl | 2-Fluorophenyl | p38 MAP Kinase Inhibition | 3.8 µM |
Q. What computational tools are recommended for predicting the pharmacokinetic properties of triazolo-thiadiazole derivatives?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to assess LogP (optimal range: 2–4) and BBB permeability .
- Metabolism Prediction: CYP3A4 interaction can be modeled via StarDrop’s P450 Module to identify labile sites (e.g., demethylation of methoxy groups) .
Case Study:
A derivative with 3-(1-methylpiperidinyl) showed reduced hepatic extraction (0.2 vs. 0.8 for phenyl analogs) due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
